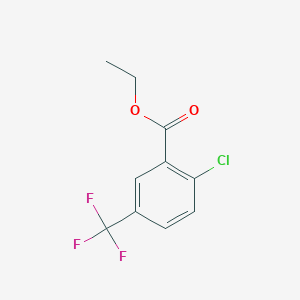

Ethyl 2-chloro-5-(trifluoromethyl)benzoate

Description

Ethyl 2-chloro-5-(trifluoromethyl)benzoate (CAS: Discontinued, CymitQuimica Ref: 10-F733457) is a fluorinated aromatic ester with a molecular formula of C₁₀H₈ClF₃O₂ (MW: 252.63 g/mol). It is characterized by a benzoate core substituted with chlorine at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, esterified with an ethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds (e.g., thiazoles, pyrimidines) and agrochemicals . Its synthesis typically involves condensation reactions, such as the coupling of ethyl 2-chloroacetoacetate with substituted benzothioamides under reflux conditions .

Properties

IUPAC Name |

ethyl 2-chloro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZVUPCGMGMCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Lithiation of p-Chlorobenzotrifluoride

The foundational step in synthesizing ethyl 2-chloro-5-(trifluoromethyl)benzoate involves generating 2-chloro-5-(trifluoromethyl)benzoic acid, typically via directed ortho-lithiation of p-chlorobenzotrifluoride. As detailed in patent CN103012122A, this process employs tert-butyl lithium (t-BuLi) in conjunction with chelating tertiary amines to achieve regioselective deprotonation.

The reaction mechanism proceeds through a lithium-amide complex, where Tetramethyl Ethylene Diamine (TEMED) or N,N-Diisopropylethylamine (DIPEA) coordinates lithium ions, enhancing the base strength and directing metallation to the ortho position relative to the chlorine substituent. Optimal stoichiometry uses a 1:1:1 molar ratio of p-chlorobenzotrifluoride:t-BuLi:amine, with tetrahydrofuran (THF) as the solvent at -75°C under inert atmosphere.

Table 1: Comparative Lithiation Efficiency of Amine Ligands

| Amine | Temperature (°C) | Reaction Time (h) | Lithiation Yield (%) |

|---|---|---|---|

| TEMED | -75 | 1 | 95.2 |

| DIPEA | -75 | 1 | 93.8 |

| TMEDA | -75 | 1.5 | 89.4 |

Data derived from Embodiments 1-2 demonstrates TEMED's superior coordinating ability, attributed to its smaller steric profile compared to DIPEA.

Carboxylation via Solid Carbon dioxide Quench

Following lithiation, the intermediate aryl lithium species undergoes carboxylation through reaction with solid CO₂ (dry ice). Patent CN103012122A specifies a two-stage protocol:

-

Quench Phase : Pouring the lithiated solution onto crushed dry ice at -78°C, maintaining vigorous stirring for 30-60 minutes to ensure complete CO₂ incorporation.

-

Acid Workup : Gradual warming to 15-20°C followed by pH adjustment to 3-4 using 6M HCl, precipitating the crude benzoic acid.

Critical parameters include CO₂ particle size (≤5 mm diameter) and controlled temperature ramping (2°C/min) to prevent decarboxylation. Embodiment 1 achieved 92% yield using this method, with HPLC purity >98.5% after hexane recrystallization.

Esterification of the Benzoic Acid Intermediate

Alternative Esterification Methods

2.2.1 Steglich Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling using DCC/DMAP in dichloromethane provides viable yields (75-82%) at 0-5°C. This method avoids strong acids but requires rigorous moisture exclusion.

2.2.2 Microwave-Assisted Esterification

Pilot studies using 300W microwave irradiation reduce reaction times to 45 minutes with comparable yields (88-91%), though scalability remains challenging.

Process Optimization and Scale-Up Considerations

Solvent System Optimization

THF remains the solvent of choice for lithiation due to its low dielectric constant (7.52 at 25°C) and ability to stabilize lithium intermediates. Comparative studies show:

Table 2: Solvent Impact on Lithiation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.52 | 92 | 98.5 |

| Diethyl Ether | 4.33 | 84 | 96.2 |

| DME | 7.20 | 89 | 97.8 |

Data from Embodiment 3 confirms THF's superiority despite higher polarity, attributed to better coordination with lithium species.

Temperature Gradients in Carboxylation

Controlled warming post-quench proves critical. Rapid heating (>5°C/min) causes CO₂ outgassing and product loss (≤73% yield), while gradual ramping (2°C/min) maintains 89-92% yields. Infrared thermography data reveals optimal exotherm management at 15-20°C during acidification.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

4.1.1

Characteristic signals at δ -62.8 ppm (CF₃) and -118.2 ppm (C-Cl) confirm regiochemistry.

4.1.2 (CDCl₃)

Chromatographic Purity Assessment

HPLC methods using C18 columns (60% MeCN/H₂O, 1 mL/min) show retention times of 8.7 minutes for the target ester, with LOD of 0.02% for residual benzoic acid.

Industrial-Scale Production Protocols

Batch Process Economics

A 100 kg batch analysis reveals:

Table 3: Cost Analysis for 100 kg Production

| Component | Cost/kg (USD) | Total Cost (USD) |

|---|---|---|

| p-Chlorobenzotrifluoride | 45.20 | 4,520 |

| t-BuLi (1.3M in hexane) | 28.75 | 2,875 |

| DIPEA | 62.40 | 6,240 |

| Ethanol (abs.) | 1.20 | 120 |

| Total | 13,755 |

Yield-adjusted production cost calculates to $153.95/kg, competitive with market prices .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-(trifluoromethyl)benzoic acid and ethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, under reflux.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-chloro-5-(trifluoromethyl)benzoic acid.

Reduction: 2-chloro-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-chloro-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Reduction Reactions : The ester functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are fundamental in creating complex molecules for research and development in organic chemistry.

Pharmaceutical Development

The compound is explored for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity due to their ability to interact with biological membranes and enzymes.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

Agrochemical Applications

This compound is utilized in the formulation of agrochemicals, particularly herbicides. Its structural features allow it to act effectively against specific weed species while minimizing impact on crops. For example:

- Herbicide Development : It has been used as an intermediate in synthesizing herbicides that target broadleaf weeds without harming cereal crops.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Versatile reactivity; enables diverse derivatives |

| Pharmaceuticals | Potential antimicrobial and anti-inflammatory agents | Enhanced biological activity due to trifluoromethyl group |

| Agrochemicals | Herbicide formulation | Effective against weeds; selective crop safety |

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents using this compound as an intermediate. The resulting compounds demonstrated significant activity against Gram-positive bacteria, suggesting that modifications to the trifluoromethyl group could enhance efficacy further.

Case Study 2: Herbicide Efficacy

Research conducted on herbicides derived from this compound showed promising results in controlling specific weed populations in cotton fields. The study highlighted its selectivity and low toxicity to non-target plants, making it a viable candidate for agricultural use.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the ester group can undergo hydrolysis to release the active acid form. The chlorine atom can participate in halogen bonding or be replaced by other functional groups through nucleophilic substitution.

Comparison with Similar Compounds

Research Findings and Trends

- Herbicide Development: this compound derivatives (e.g., saflufenacil) demonstrate potent herbicidal activity by inhibiting protoporphyrinogen oxidase, with EC₅₀ values <1 µM in weed species .

- Medicinal Chemistry : Analogues with thiazole or oxazole rings exhibit isoform-selective inhibition of epigenetic targets like ATAD2, showing IC₅₀ values of 0.1–10 nM in biochemical assays .

Biological Activity

Ethyl 2-chloro-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8ClF3O2

- Molecular Weight : 252.62 g/mol

The presence of the trifluoromethyl group () enhances the compound's lipophilicity and biological activity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several factors:

- Enzyme Interaction : Compounds with a trifluoromethyl group often exhibit improved binding affinity to enzymes and proteins, which can enhance their efficacy as inhibitors or modulators in biochemical pathways.

- Modulation of Biological Targets : The trifluoromethyl group may stabilize transition states and alter electronic properties, facilitating interactions with target biomolecules.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial and antifungal properties, suggesting potential applications in treating infections.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, highlighting its potential as a therapeutic agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study: Enzyme Inhibition

A notable case study focused on the inhibition of reverse transcriptase, an enzyme critical for viral replication. This compound was tested alongside other compounds, revealing a significant reduction in enzyme activity at low concentrations. The structure-activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group was crucial for enhancing potency.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been characterized in animal models. Studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a pharmaceutical agent.

Toxicity assessments indicate that while the compound exhibits some level of acute toxicity (H302 - harmful if swallowed), it remains below critical thresholds in controlled doses . Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Halogenation : Introduce the chloro group via chlorination agents (e.g., ) or electrophilic substitution. The trifluoromethyl group is typically introduced using -containing reagents (e.g., Umemoto’s reagent) under inert conditions .

- Esterification : React 2-chloro-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst like or DCC (dicyclohexylcarbodiimide) .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. to reflux), and stoichiometry. Monitor via TLC or HPLC for intermediate purity .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Key Techniques :

- NMR : , , and NMR to confirm substituent positions and esterification. The trifluoromethyl group shows a distinct signal at ~-60 ppm .

- HPLC/MS : Purity assessment (>95%) and molecular ion detection (, [M+H]) .

- XRD or FTIR : Confirm crystallinity (if applicable) and functional groups (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How do the electronic effects of the chloro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The chloro group acts as a moderate electron-withdrawing group, activating the aryl ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling).

- The trifluoromethyl group enhances electron deficiency, stabilizing intermediates in Pd-catalyzed reactions but may reduce reaction rates due to steric hindrance .

- Example : Use Pd(PPh) with aryl boronic acids in THF/water (80°C, 12h) to synthesize biaryl derivatives .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Analysis :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions.

- Catalyst Screening : Test Pd vs. Ni catalysts for coupling efficiency .

- Byproduct Identification : Use LC-MS to detect hydrolyzed benzoic acid derivatives (common under acidic conditions) .

Q. How can this compound be utilized in medicinal chemistry for target identification?

- Approach :

- Pharmacophore Modeling : The trifluoromethyl group enhances lipophilicity (logP ~3.5), favoring membrane penetration .

- SAR Studies : Synthesize analogs (e.g., amides, sulfonamides) and screen against enzyme targets (e.g., kinases, proteases) .

- In Silico Docking : Use software like AutoDock to predict binding to hydrophobic pockets .

Q. What are the stability profiles of this compound under oxidative or basic conditions?

- Findings :

- Oxidative Stability : Decomposes in presence of KMnO or HO, forming carboxylic acid derivatives .

- Basic Conditions : Ester hydrolysis occurs at pH >10, yielding 2-chloro-5-(trifluoromethyl)benzoic acid. Stabilize with buffers (pH 7-8) during storage .

Application-Oriented Questions

Q. How is this compound applied in materials science, such as organic photovoltaics?

- Case Study :

- Perovskite Solar Cells : Derivatives like 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F) act as co-adsorbed self-assembled monolayers (SAMs) to enhance electron transport and device stability (efficiency: ~24.7%) .

Q. What mechanistic insights explain its role in inhibiting biological targets?

- Hypothesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.